![molecular formula C10H14O3P+ B12524398 Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester CAS No. 653585-12-7](/img/structure/B12524398.png)
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester is a chemical compound with the molecular formula C10H15O3P. It is a member of the phosphinic acid esters family, which are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phosphinic acid group bonded to an ethyl ester and a phenylmethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester typically involves a palladium-catalyzed cross-coupling reaction. One common method includes the reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the phosphinate ester in a yield of approximately 60% . The reaction conditions generally require a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of phosphinic acid esters often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments. The specific details of industrial production methods for this compound are proprietary to manufacturers and may vary.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioisosteric group in drug design, mimicking the behavior of natural phosphates.
Medicine: Explored for its role in the development of metalloprotease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions, making it effective in inhibiting metalloproteases. The compound’s structure allows it to mimic natural phosphate groups, enabling it to participate in various biochemical pathways and processes.
Comparación Con Compuestos Similares
Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester can be compared with other phosphinic acid esters, such as:
Phosphinic acid, methyl-, butyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Phosphinic acid, phenyl-, ethyl ester: Contains a phenyl group directly bonded to the phosphorus atom, affecting its chemical behavior and uses.
Propiedades
Número CAS |
653585-12-7 |
|---|---|
Fórmula molecular |
C10H14O3P+ |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
ethoxy-oxo-(phenylmethoxymethyl)phosphanium |
InChI |
InChI=1S/C10H14O3P/c1-2-13-14(11)9-12-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/q+1 |
Clave InChI |
XQSPZFJDTJFEFG-UHFFFAOYSA-N |
SMILES canónico |
CCO[P+](=O)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)
![[1-(3-chlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12524338.png)

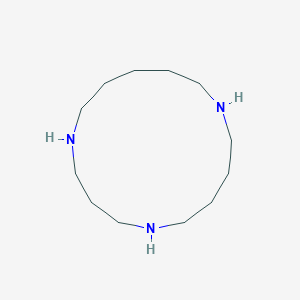
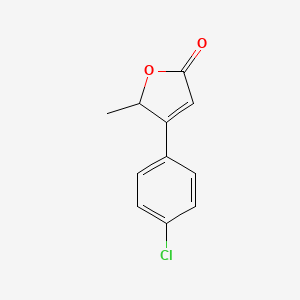
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
![Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12524373.png)
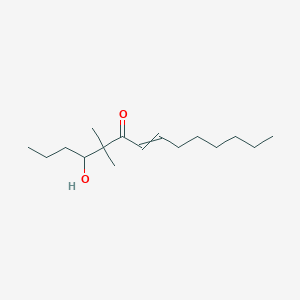
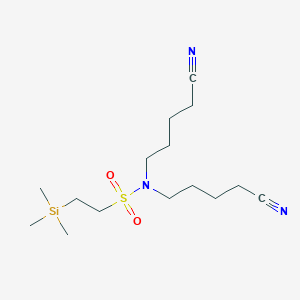
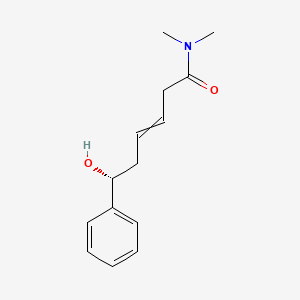
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
